molecular formula C7H12O2 B126455 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine CAS No. 1003-83-4

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Cat. No.: B126455
CAS No.: 1003-83-4
M. Wt: 128.17 g/mol
InChI Key: ATZGUXPLGMKHOR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is an organic compound with the molecular formula C7H12O2. It is a heterocyclic compound containing a seven-membered ring with two oxygen atoms. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine can be synthesized through the cyclization of 2,2-dimethyl-1,3-dioxane. This reaction typically involves the use of an acid catalyst, such as boron trifluoride, under controlled temperature conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,2-dimethyl-4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZGUXPLGMKHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC=CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905334
Record name 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-83-4
Record name 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin
Source CAS Common Chemistry
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Record name 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin
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Record name 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxepin, 4,7-dihydro-2,2-dimethyl
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Record name 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the role of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine in copper-catalyzed cyclopropanation reactions?

A1: Research suggests that this compound can act as a substrate in copper-catalyzed cyclopropanation reactions. A study using Density Functional Theory (DFT) examined the mechanism of these reactions with dimethyl diazomalonate as the carbene source and copper(II) acetylacetonate (Cu(acac)2) as the catalyst []. The researchers investigated various reaction pathways and applied their findings to understand the cyclopropanation of this compound, providing insights into the reaction mechanism and energetics.

Q2: What are the structural characteristics of ()-5-((4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3- dioxolan-4-yl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine and how is it characterized?

A2: ()-5-((4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3- dioxolan-4-yl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine is a derivative of this compound. While its exact molecular formula and weight would require further calculation, it's characterized using a combination of spectroscopic techniques. These include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H NMR and 13C NMR), and Mass Spectrometry (MS) []. Elemental analysis helps confirm the compound's purity and composition.

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